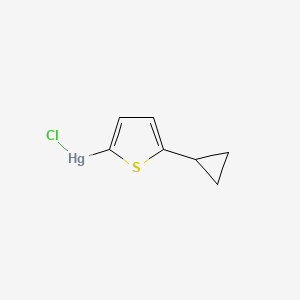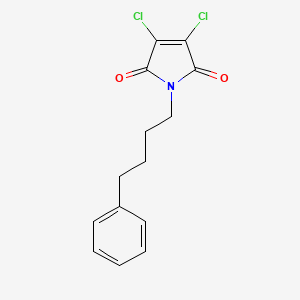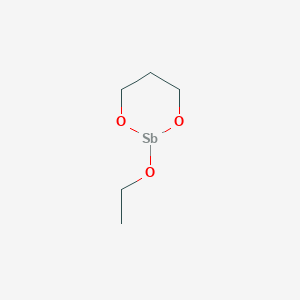
2-Ethoxy-1,3,2-dioxastibinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1,3,2-dioxastibinane is an organoantimony compound characterized by the presence of an ethoxy group and a dioxastibinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3,2-dioxastibinane typically involves the reaction of antimony trichloride with ethylene glycol in the presence of an ethoxy group donor. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxastibinane ring structure. The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
2-Ethoxy-1,3,2-dioxastibinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it to lower oxidation state antimony species.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony trioxide. Substitution reactions can result in a variety of organoantimony compounds with different functional groups.
科学的研究の応用
2-Ethoxy-1,3,2-dioxastibinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.
作用機序
The mechanism of action of 2-Ethoxy-1,3,2-dioxastibinane involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with these biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but it is believed that the antimony center plays a crucial role in these interactions.
類似化合物との比較
Similar Compounds
2-Ethoxy-1,3,2-dioxaphospholane: Similar in structure but contains phosphorus instead of antimony.
2-Ethoxy-1,3,2-dioxathiolane: Contains sulfur instead of antimony.
2-Ethoxy-1,3,2-dioxaborolane: Contains boron instead of antimony.
Uniqueness
2-Ethoxy-1,3,2-dioxastibinane is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus, sulfur, and boron analogs. These properties include higher reactivity and the ability to form stable coordination complexes with a variety of ligands.
特性
CAS番号 |
90228-99-2 |
|---|---|
分子式 |
C5H11O3Sb |
分子量 |
240.90 g/mol |
IUPAC名 |
2-ethoxy-1,3,2-dioxastibinane |
InChI |
InChI=1S/C3H6O2.C2H5O.Sb/c4-2-1-3-5;1-2-3;/h1-3H2;2H2,1H3;/q-2;-1;+3 |
InChIキー |
PVHGTXLZWKGPNH-UHFFFAOYSA-N |
正規SMILES |
CCO[Sb]1OCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


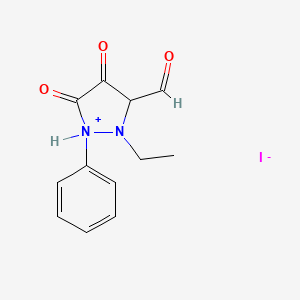
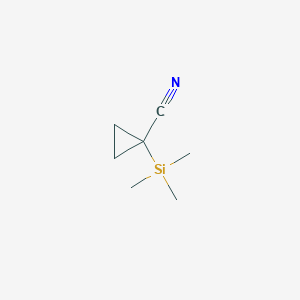
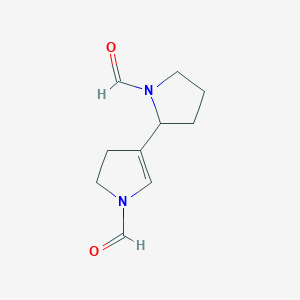
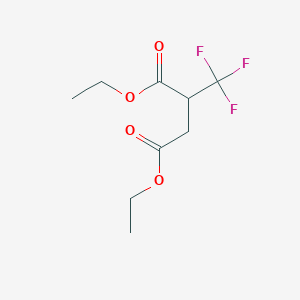

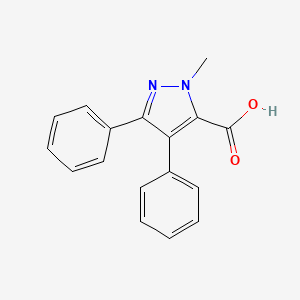




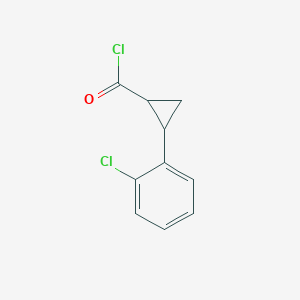
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
